Cas no 2172149-17-4 (4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid)

4-{2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a piperidine ring with a methyl substituent and a flexible butanoic acid linker, enhancing its utility in solid-phase peptide synthesis (SPPS). The Fmoc group ensures selective deprotection under mild basic conditions, while the carboxylate functionality allows for efficient coupling to resin or other amino acids. This compound is particularly valuable in constructing complex peptide architectures, offering controlled reactivity and compatibility with standard SPPS protocols. Its stability and well-defined protection-deprotection profile make it a reliable intermediate for medicinal chemistry and biochemical research.
4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid structure
2172149-17-4 structure
Product Name:4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid
CAS No:2172149-17-4
MF:C27H33N3O5
MW:479.568027257919
CID:6023719
PubChem ID:165746637
Update Time:2025-08-02

4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid
    • EN300-1500080
    • 4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpiperidin-4-yl]acetamido}butanoic acid
    • 2172149-17-4
    • Inchi: 1S/C27H33N3O5/c1-30-15-12-27(13-16-30,17-24(31)28-14-6-11-25(32)33)29-26(34)35-18-23-21-9-4-2-7-19(21)20-8-3-5-10-22(20)23/h2-5,7-10,23H,6,11-18H2,1H3,(H,28,31)(H,29,34)(H,32,33)
    • InChI Key: QNHAHFPQROSSQD-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(NCCCC(=O)O)=O)CCN(C)CC1)=O

Computed Properties

  • Exact Mass: 479.24202116g/mol
  • Monoisotopic Mass: 479.24202116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 729
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 108Ų

4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid Pricemore >>

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4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid Related Literature

Additional information on 4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid

Research Briefing on 4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid (CAS: 2172149-17-4)

In recent years, the compound 4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid (CAS: 2172149-17-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery, particularly in the development of novel therapeutics targeting specific biological pathways. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the piperidine moiety suggests its utility in peptide synthesis and as a building block for more complex pharmacophores.

Recent studies have focused on the synthesis and characterization of this compound, aiming to elucidate its chemical properties and biological activities. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been employed to confirm its structural integrity. Additionally, computational modeling has provided insights into its conformational stability and potential interactions with biological targets. These efforts are critical for understanding its role in medicinal chemistry and for optimizing its use in drug design.

One of the key areas of investigation has been the compound's potential as a precursor in the synthesis of protease inhibitors. Preliminary in vitro studies have demonstrated its ability to modulate enzyme activity, suggesting its applicability in diseases where protease dysregulation is a hallmark, such as cancer and neurodegenerative disorders. Furthermore, its compatibility with solid-phase peptide synthesis (SPPS) techniques has made it a valuable tool for researchers developing peptide-based therapeutics.

The pharmacological profile of 4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid is also under scrutiny. Early-stage preclinical studies have indicated favorable pharmacokinetic properties, including reasonable bioavailability and metabolic stability. These findings are promising for its further development as a drug candidate or as a component of drug delivery systems. However, comprehensive toxicological assessments are still required to ensure its safety profile.

In summary, 4-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylpiperidin-4-ylacetamido}butanoic acid represents a versatile and promising molecule in the realm of chemical biology and pharmaceutical research. Its structural attributes and functional versatility make it a valuable asset for drug discovery efforts. Ongoing research is expected to further unravel its potential, paving the way for innovative therapeutic applications. Future studies should focus on expanding its biological evaluation and exploring its utility in combination therapies and targeted drug delivery systems.

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